molecular formula C8HF7N2 B15065898 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole

Katalognummer: B15065898
Molekulargewicht: 258.10 g/mol
InChI-Schlüssel: NNMZRNJTHCMELD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is a polyfluorinated heterocyclic compound It is characterized by the presence of four fluorine atoms on the benzene ring and a trifluoromethyl group attached to the indazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole typically involves the reaction of polyfluorinated benzocyclobutenes with oleum. For instance, perfluorinated 1-methylbenzocyclobutene reacts with 20% oleum at 150°C to yield a mixture of 4,5,6,7-tetrafluoro-3-(trifluoromethyl)phthalide and perfluoro-3-hydroxy-3-methylphthalide . The reaction conditions are crucial for achieving the desired product, and variations in temperature and reagent concentrations can significantly impact the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of superacids such as trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5) can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole core.

Common Reagents and Conditions

Common reagents used in these reactions include superacids (e.g., TfOH, SbF5), carbon monoxide, and oleum. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with oleum can yield tetrafluorophthalides and hydroxyphthalides .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to alterations in molecular conformation and activity, making it a potent compound in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)phthalide
  • Perfluoro-3-hydroxy-3-methylphthalide
  • Perfluoro-2-hydroxy-2-methylbenzocyclobutenone

Uniqueness

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Eigenschaften

Molekularformel

C8HF7N2

Molekulargewicht

258.10 g/mol

IUPAC-Name

4,5,6,7-tetrafluoro-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8HF7N2/c9-2-1-6(5(12)4(11)3(2)10)16-17-7(1)8(13,14)15/h(H,16,17)

InChI-Schlüssel

NNMZRNJTHCMELD-UHFFFAOYSA-N

Kanonische SMILES

C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.